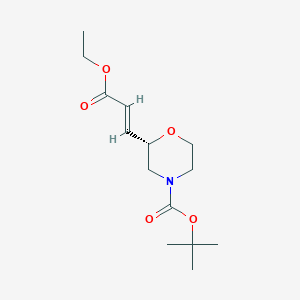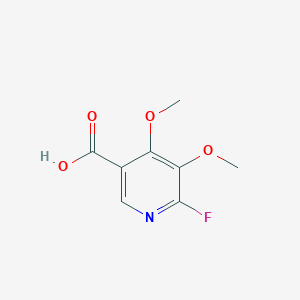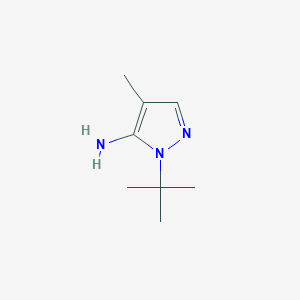
1-Tert-butyl-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring with a tert-butyl group at the first position, a methyl group at the fourth position, and an amine group at the fifth position. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as drug discovery, organic synthesis, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-methyl-1H-pyrazol-5-amine can be synthesized through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence. The process starts with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The one-pot reductive amination proceeds by forming the N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves scalable synthetic routes that ensure high yields, easy workup procedures, and mild reaction conditions. The reductive amination method is commonly used in the pharmaceutical industry for constructing C–N bonds due to its operational simplicity and wide range of protocols .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-Tert-butyl-4-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and active pharmaceutical ingredients.
Biology: The compound is used in the development of bioactive molecules and natural products.
Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound is utilized in the synthesis of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing various biochemical pathways. The pyrazole ring’s nitrogen atoms can participate in coordination with metal ions, further modulating its biological activity .
Comparison with Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-Amino-pyrazoles
Comparison: 1-Tert-butyl-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other pyrazole derivatives, it offers a balance of steric hindrance and electronic effects, making it a versatile scaffold for drug discovery and organic synthesis .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-tert-butyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-6-5-10-11(7(6)9)8(2,3)4/h5H,9H2,1-4H3 |
InChI Key |
XJPUSJUADIBFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


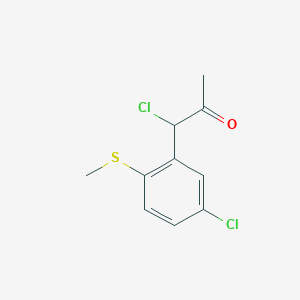
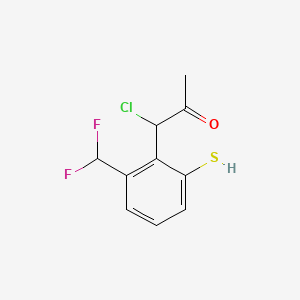
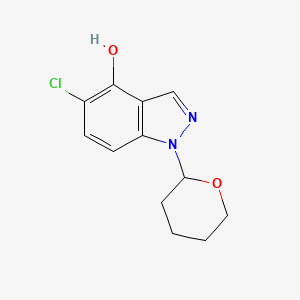
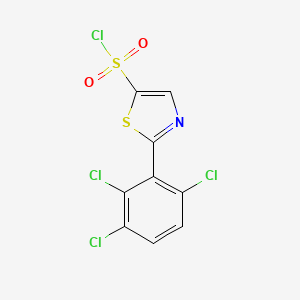

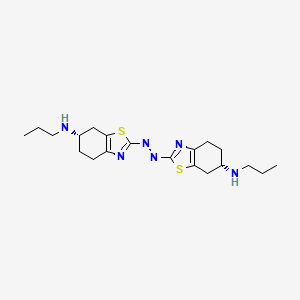
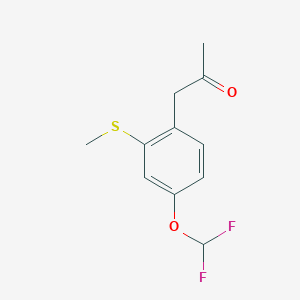
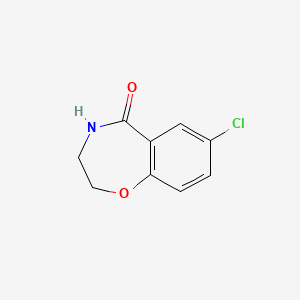
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)


![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
